![molecular formula C13H28O2Si B14263232 (2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal CAS No. 185148-99-6](/img/structure/B14263232.png)
(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silyl ether group, which is a silicon atom bonded to an oxygen atom that is further bonded to an organic group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The general reaction scheme is as follows:
-
Protection of Hydroxyl Group
- Reactant: Alcohol
- Reagent: tert-Butyl(dimethyl)silyl chloride
- Base: Imidazole or pyridine
- Solvent: Dichloromethane
- Temperature: Room temperature
-
Formation of Aldehyde
- Reactant: Protected alcohol
- Reagent: Oxidizing agent (e.g., Dess-Martin periodinane)
- Solvent: Dichloromethane
- Temperature: Room temperature
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, Dess-Martin periodinane
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted silyl ethers
Applications De Recherche Scientifique
(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal has several scientific research applications, including:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal involves the reactivity of the silyl ether and aldehyde groups. The silyl ether group provides protection to hydroxyl functionalities, preventing unwanted side reactions during synthesis. The aldehyde group can undergo various transformations, enabling the synthesis of a wide range of derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-3-[[tert-Butyl(dimethyl)silyl]oxy]-2-methyl-1-propanol
- (2S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-methylbutyl phenyl sulfone
- (2S,3S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-1,3-butanediol
Uniqueness
(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal is unique due to its specific structural features, which include a silyl ether group and an aldehyde group. This combination allows for versatile reactivity and application in various fields of research and industry.
Propriétés
Numéro CAS |
185148-99-6 |
|---|---|
Formule moléculaire |
C13H28O2Si |
Poids moléculaire |
244.44 g/mol |
Nom IUPAC |
(2S)-6-[tert-butyl(dimethyl)silyl]oxy-2-methylhexanal |
InChI |
InChI=1S/C13H28O2Si/c1-12(11-14)9-7-8-10-15-16(5,6)13(2,3)4/h11-12H,7-10H2,1-6H3/t12-/m0/s1 |
Clé InChI |
NSXHDWGJNADSKS-LBPRGKRZSA-N |
SMILES isomérique |
C[C@@H](CCCCO[Si](C)(C)C(C)(C)C)C=O |
SMILES canonique |
CC(CCCCO[Si](C)(C)C(C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


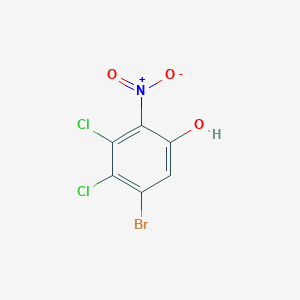

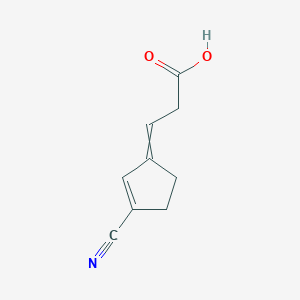

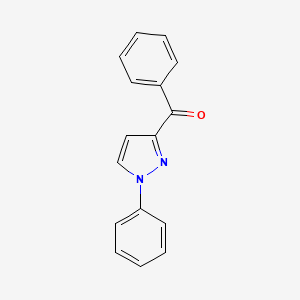
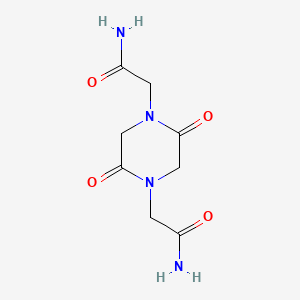

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol](/img/structure/B14263192.png)
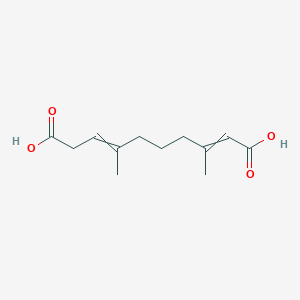
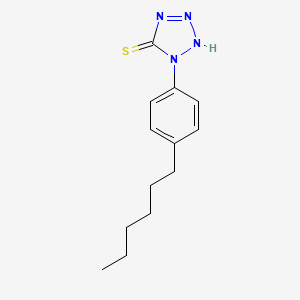
![2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B14263217.png)
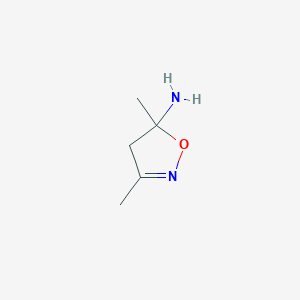
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
